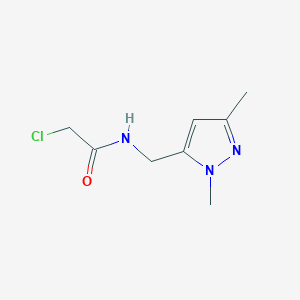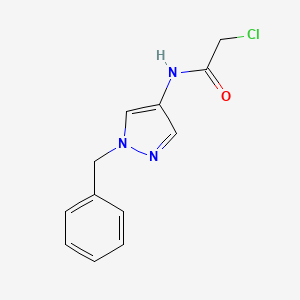
2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood. However, studies have suggested that the compound may exert its cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The neuroprotective effects of the compound may be due to its ability to reduce oxidative stress and inflammation in the brain. The anti-inflammatory properties of 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can affect various biochemical and physiological processes. The compound has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. The compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its potential as a chemotherapeutic agent. The compound has been shown to exhibit cytotoxic effects on cancer cells, making it a promising candidate for further study. Additionally, the neuroprotective and anti-inflammatory properties of the compound could be useful in the development of therapies for neurodegenerative and inflammatory diseases. However, one limitation of using 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its potential toxicity. Studies have shown that the compound can induce apoptosis in normal cells as well as cancer cells, suggesting that caution should be exercised when using the compound in vivo.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One potential direction is the development of the compound as a chemotherapeutic agent. Further studies are needed to determine the optimal dosage and administration route for the compound, as well as its potential side effects. Another direction is the study of the compound's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the anti-inflammatory properties of 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide could be further explored in the development of therapies for inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the reaction of 4-amino-2-methylpyridine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride in the presence of a base. The resulting compound is then treated with benzoyl chloride to obtain 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that the compound exhibits cytotoxic effects on cancer cells, suggesting its potential as a chemotherapeutic agent. Additionally, 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. The compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-7-5-6-8-12(9)14(18)15-13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIFFIJNIBPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)

![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)

![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)



![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
